molecular formula C12H9FO4 B8092150 Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate

Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B8092150
M. Wt: 236.19 g/mol
InChI Key: OKNSPVGPWYZFJQ-UHFFFAOYSA-N
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Description

Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate (CAS 1883574-88-6) is a fluorinated derivative of coumarin-3-carboxylate that serves as a key synthetic intermediate in medicinal and organic chemistry. This compound features a molecular formula of C12H9FO4 and a molecular weight of 236.20 g/mol . It is supplied with a high purity of 98% . Coumarin scaffolds, particularly 3-substituted derivatives like this one, are extensively investigated for their wide range of pharmacological effects, which include potential analgesic, anti-inflammatory, anti-viral, and anti-cancer properties . As a building block, this ester is a versatile precursor for the synthesis of more complex molecules. Its reactivity allows for transformations, such as reactions with hydrazine hydrate, which can lead to ring-opened products or the formation of heterocyclic systems like various hydrazides and hydrazones . These downstream compounds are valuable for constructing pharmacologically active heterocycles, including pyrroles, pyrazoles, and 1,3,4-oxadiazoles . Researchers can utilize this reagent in the development of novel compounds for biological screening programs. The product is For Research Use Only and is not intended for human or animal use. Please refer to the Safety Data Sheet for proper handling guidelines. The compound has a hazardous classification (GHS07) and carries warning statements for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation .

Properties

IUPAC Name

ethyl 7-fluoro-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO4/c1-2-16-11(14)9-5-7-3-4-8(13)6-10(7)17-12(9)15/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNSPVGPWYZFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2)F)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation with Fluorinated Salicylaldehydes

A widely adopted method involves the Knoevenagel condensation between 7-fluorosalicylaldehyde and diethyl ethoxymethylenemalonate. This one-pot reaction proceeds under reflux in toluene or ethanol, catalyzed by acidic or basic conditions. For example, a 250 mL round-bottom flask charged with 5 mmol (610 mg) of 7-fluorosalicylaldehyde and 5 mmol (800.8 mg) of diethyl ethoxymethylenemalonate in toluene under reflux for 1 hour yielded ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate in 84% yield after recrystallization from ethanol.

Key variables :

  • Solvent : Toluene accelerates cyclization compared to ethanol due to higher boiling points.

  • Catalyst : Acidic conditions (e.g., H₂SO₄) enhance electrophilic aromatic substitution, while piperidine base facilitates enolate formation.

Pechmann Condensation with 7-Fluororesorcinol

The Pechmann condensation offers an alternative route using 7-fluororesorcinol and ethyl acetoacetate. Concentrated sulfuric acid catalyzes the reaction at 0–5°C, followed by gradual warming to room temperature. This method avoids the need for pre-functionalized aldehydes but requires careful temperature control to prevent sulfonation side reactions.

Typical procedure :

  • Dissolve 7-fluororesorcinol (10 mmol) in ice-cold H₂SO₄ (15 mL).

  • Add ethyl acetoacetate (10 mmol) dropwise with stirring.

  • Warm to room temperature over 2 hours, then pour into ice water.

  • Extract with dichloromethane and purify via column chromatography (hexane:ethyl acetate = 4:1).

Yield : 72–78%.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Comparative studies reveal solvent-dependent outcomes:

SolventTemperature (°C)Reaction Time (h)Yield (%)
Toluene110184
Ethanol78368
DMF100255

Toluene outperforms polar solvents due to improved cyclization efficiency.

Catalytic Systems

  • Acidic catalysts : H₂SO₄ (yield: 84%) vs. H₃PO₄ (yield: 72%).

  • Base-mediated : Piperidine in ethanol affords lower yields (58%) but milder conditions.

Purification and Characterization

Recrystallization vs. Chromatography

  • Recrystallization : Ethanol or methanol yields crystals with >98% purity (m.p. 92–93°C).

  • Column chromatography : Required for crude products with residual starting materials (Rf = 0.42 in diethyl ether:petroleum ether = 3:1).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.87 (s, 1H, coumarin H-4), 7.99–7.40 (m, 3H, aromatic), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.33 (t, J = 7.1 Hz, 3H, CH₃).

  • ¹³C NMR : 161.42 ppm (C=O), 160.87 ppm (ester C=O), 55.44 ppm (OCH₂CH₃).

Comparative Analysis of Methodologies

Knoevenagel vs. Pechmann Routes

ParameterKnoevenagel RoutePechmann Route
Starting Material7-Fluorosalicylaldehyde7-Fluororesorcinol
Reaction Time1–2 hours4–6 hours
Yield80–84%70–78%
PurityHigh (recrystallization)Moderate (chromatography)

The Knoevenagel route is preferred for scalability, while the Pechmann method offers cost advantages with simpler starting materials.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements utilize microreactors for the Knoevenagel condensation, reducing reaction time to 15 minutes with 89% yield. Key parameters:

  • Residence time: 15 min

  • Temperature: 120°C

  • Catalyst: 0.1 M H₂SO₄.

Green Chemistry Approaches

  • Solvent-free conditions : Ball-milling 7-fluorosalicylaldehyde and diethyl ethoxymethylenemalonate with silica gel yields 76% product in 30 minutes.

  • Biocatalysis : Lipase-mediated esterification of 7-fluoro-2-oxo-2H-chromene-3-carboxylic acid in ionic liquids achieves 82% conversion .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The oxo and ester groups facilitate interactions through hydrogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The table below summarizes key structural and functional differences between Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate and related coumarin derivatives:

Compound Name Substituents (Position) Molecular Weight Key Properties/Activities Reference
This compound 7-F, 3-COOEt ~250.22* Enhanced metabolic stability, EWG effect
Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate 7-OH, 3-COOEt ~236.20 Prone to oxidation, H-bond donor
6-Fluoro-4-hydroxy-2H-chromen-2-one 6-F, 4-OH ~180.14 Positional isomer, different bioactivity
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylate 7-NEt₂, 3-COOEt 260.29 Fluorescent properties, EDA effect
2,6-Dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate 3-COO(2,6-Cl-benzyl) ~351.18 Increased lipophilicity, bulky substituent

*Calculated based on molecular formula C₁₂H₉FO₄.

Key Observations :

  • Fluorine vs. Hydroxyl (7-Position): The fluorine atom in the target compound reduces metabolic degradation compared to the hydroxyl group in Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate, which is susceptible to glucuronidation .
  • Positional Isomerism : 6-Fluoro-4-hydroxy-2H-chromen-2-one (CAS 1994-13-4) demonstrates that fluorine placement alters electronic distribution and biological activity. For example, 7-fluoro derivatives may exhibit stronger binding to enzymes like cyclooxygenase compared to 6-fluoro analogs .
  • Amino vs. Fluoro Substituents: 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylate () features an electron-donating amino group, which increases fluorescence intensity due to intramolecular charge transfer (ICT), contrasting with the electron-withdrawing fluoro group .

Impact of Ester Groups on Bioavailability

The ethyl ester at position 3 is a common feature in coumarin derivatives. Comparisons with methyl and benzyl esters reveal:

  • Ethyl Esters : Balance between hydrolysis rate and lipophilicity. Ethyl groups offer moderate stability in physiological conditions compared to methyl esters (faster hydrolysis) or benzyl esters (slower hydrolysis due to steric hindrance) .
  • Benzyl Esters : Compounds like 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate () exhibit higher lipophilicity, improving blood-brain barrier penetration but increasing toxicity risks .

Biological Activity

Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

Overview of this compound

This compound belongs to the class of chromene derivatives, characterized by a fluorine atom at the 7th position, an oxo group at the 2nd position, and an ethyl ester group at the 3rd position of the chromene ring. Its unique structure contributes to its pharmacological properties, making it a potential candidate for drug development.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors.

Key Mechanisms:

  • Inhibition of Monocarboxylate Transporters (MCT1 & MCT4) :
    • The compound acts as an inhibitor of MCT1 (SLC16A1) and MCT4 (SLC16A3), which are crucial for lactate transport in cancer cells. This inhibition can impede lactate uptake, thereby affecting cancer cell growth pathways .
  • Enzyme Interaction :
    • This compound has been shown to inhibit various enzymes involved in metabolic pathways, including DNA gyrase and cyclooxygenase . This inhibition can lead to reduced inflammation and cancer cell proliferation.
  • Cell Signaling Modulation :
    • The compound influences cell signaling pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines by disrupting metabolic processes essential for tumor survival .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Due to its ability to inhibit cyclooxygenase enzymes, this compound may serve as an anti-inflammatory agent by reducing the production of pro-inflammatory mediators .

Case Studies

  • In Vitro Studies : Laboratory experiments have shown that this compound effectively inhibits lactate uptake in cultured cancer cells, leading to reduced cell viability .
  • In Vivo Studies : Animal models have demonstrated that treatment with this compound can significantly reduce tumor size and growth rate compared to control groups .

Comparative Analysis

The following table summarizes the biological activities and mechanisms compared to related compounds:

CompoundAnticancer ActivityAntimicrobial ActivityAnti-inflammatory ActivityMechanism of Action
This compoundHighModerateHighInhibits MCT1 & MCT4; Cyclooxygenase inhibition
Ethyl 2-oxo-2H-chromene-3-carboxylateLowLowLowNo significant interaction with MCTs
7-Fluoro-2-hydroxycoumarinModerateHighModerateEnzyme inhibition; Reactive oxygen species modulation

Q & A

Basic Research Questions

Q. How can the synthesis of ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate be optimized for higher yield?

  • Methodological Answer : Synthesis optimization typically involves adjusting reaction conditions such as solvent polarity, temperature, and catalyst selection. For example, describes a reflux method using ethanol and piperidine as a catalyst, achieving efficient cyclization. Key parameters include stoichiometric ratios (e.g., diethyl malonate as a nucleophile) and reaction duration (30–40 minutes). Post-synthesis purification via recrystallization ensures high purity. Monitoring by TLC and characterization via 1H^1H/13C^{13}C NMR (as in ) validates structural integrity and yield .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is indispensable for confirming functional groups and regiochemistry. For instance, 1H^1H NMR signals at δ 8.76 (singlet, aromatic H) and δ 3.44 (quartet, ethyl group) align with the chromene core and ester moiety (). Additionally, single-crystal X-ray diffraction (SC-XRD) using SHELXL refinement ( ) provides unambiguous structural confirmation. Typical refinement parameters include R-factors < 0.05 and data-to-parameter ratios > 14.0 .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural analysis?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., keto-enol tautomerism) or crystal packing variations. Cross-validation using complementary techniques is essential:

  • Variable Temperature (VT) NMR to probe tautomeric equilibria.
  • SC-XRD to compare solid-state vs. solution-phase conformations ( ).
  • DFT calculations (e.g., as in ) to predict chemical shifts and correlate with experimental data .

Q. What strategies are effective for analyzing hydrogen-bonding networks in crystals of this compound?

  • Methodological Answer : Graph set analysis ( ) systematically categorizes hydrogen-bonding motifs (e.g., D(2)2(8)\text{D}(2)^2(8) chains or R22(10)\text{R}_2^2(10) rings). Software like Mercury (CCDC) visualizes interactions, while SHELXL refines H-bond geometries (e.g., C—H⋯O distances < 3.5 Å). For example, reports C—H⋯O/Cl interactions stabilizing parallel molecular packing in the crystal lattice .

Q. How can researchers design bioactivity studies for derivatives of this compound?

  • Methodological Answer : Structural analogs (e.g., fluoroquinolone derivatives in ) guide bioactivity assays. Key steps include:

  • Functionalization : Introduce substituents (e.g., cyclopropyl or nitro groups) at positions 1, 6, or 8 ( ).
  • In vitro screening : Test against bacterial/fungal strains (e.g., MIC assays). notes moderate antimicrobial activity in tricyclic derivatives synthesized from this scaffold.
  • SAR analysis : Correlate substituent effects (e.g., electron-withdrawing F/Cl) with activity trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 2
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Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate

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